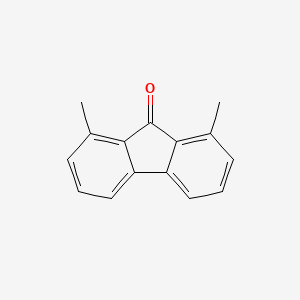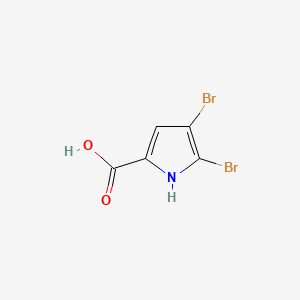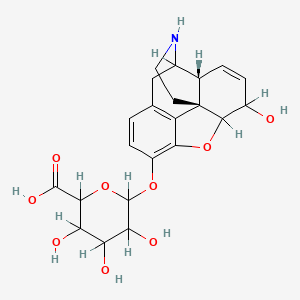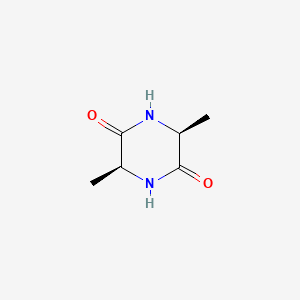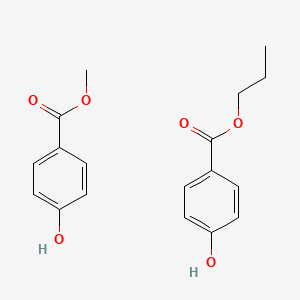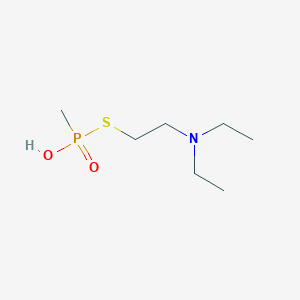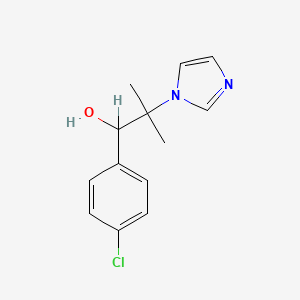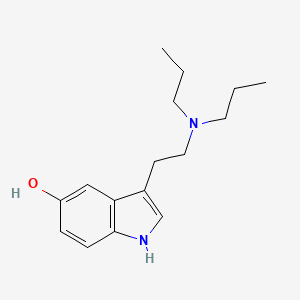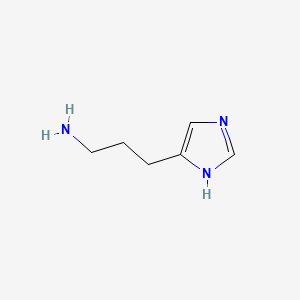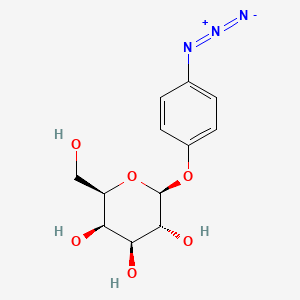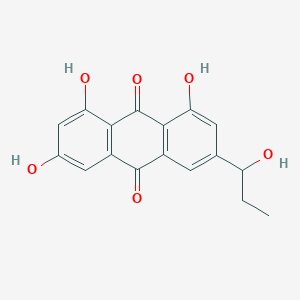
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- is a natural product found in Anneissia bennetti, Ptilometra australis, and Dichrometra palmata with data available.
Aplicaciones Científicas De Investigación
Marine-Derived Anthraquinones
Marine organisms like starfish and echinoderms have been studied for their content of anthraquinones, including variants similar to 1,3,8-trihydroxy-6-(1-hydroxypropyl)-anthraquinone. These compounds are explored for their potential biological activities, such as anticancer properties, and are valuable in the search for new bioactive metabolites in marine life (Utkina, 2009); (Wright et al., 2009).
Fungal Sources and Cytotoxic Activities
Anthraquinones are also isolated from fungal sources, such as endophytic Talaromyces sp., and investigated for their cytotoxic activities against cancer cell lines, suggesting a potential avenue for developing new anticancer agents (Xie et al., 2016).
Potential Antiosteoporotic Activity
Specific anthraquinones derived from plants like Morinda officinalis have shown antiosteoporotic activities by affecting osteoblasts and osteoclasts, indicating a possible role in the treatment of osteoporosis (Wu et al., 2009).
Broad Biological Activities
Emodin, a specific anthraquinone, has been found in various plants, fungi, and lichens and possesses a wide range of biological activities. Its potential therapeutic roles in treating inflammatory diseases, cancers, and microbial infections are under investigation, demonstrating the broad applicability of anthraquinones in pharmacology (Stompor-Gorący, 2021).
Antidiabetic Effects
Anthraquinone derivatives like emodin have shown promising results in the treatment of diabetes, enhancing glucose tolerance and insulin sensitivity. This indicates a potential role in managing metabolic diseases (Martorell et al., 2021).
Wound Healing Properties
Emodin has also been studied for its potential in enhancing cutaneous wound healing in animal models, indicating its applicability in dermatology and tissue repair (Tang et al., 2007).
Propiedades
Nombre del producto |
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- |
|---|---|
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
1,3,8-trihydroxy-6-(1-hydroxypropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3 |
Clave InChI |
FFCVGPRCQWKWLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Sinónimos |
rhodoptilometrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



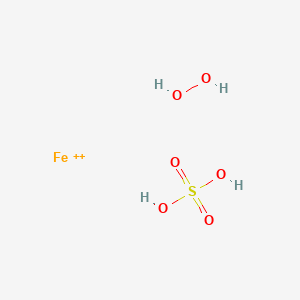
![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)

